molecular formula C22H16O3 B14080812 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- CAS No. 102468-57-5

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-

Cat. No.: B14080812
CAS No.: 102468-57-5
M. Wt: 328.4 g/mol
InChI Key: QHVMGGGKTZLMPS-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- is an organic compound with the molecular formula C22H16O3 It is a derivative of chalcone, a naturally occurring compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and acetophenone derivatives in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological activities, such as anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-phenyl-:

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-: A methoxy-substituted derivative with enhanced biological properties.

    Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1’-(2-methyl-1,4-phenylene) ester: A structurally related compound with different industrial applications.

Uniqueness

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- stands out due to its unique benzoyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in various industrial applications.

Biological Activity

2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-, commonly referred to as a benzoyloxychalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-
  • Molecular Formula : C16_{16}H14_{14}O2_{2}
  • Molecular Weight : 254.28 g/mol

The compound features a chalcone structure, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structure is crucial for its biological activity.

Antioxidant Activity

Chalcones, including 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-, have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound exhibits a high capacity for reducing reactive oxygen species (ROS) levels in cellular models.

Antimicrobial Properties

Research indicates that benzoyloxychalcones possess antimicrobial activities against a range of pathogens. A study reported the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits key inflammatory mediators such as prostaglandins and cytokines. In animal models, treatment with benzoyloxychalcones resulted in reduced inflammation in conditions like arthritis and colitis.

The biological activities of 2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, particularly through the inhibition of NF-kB activation.
  • Metal Chelation : The compound exhibits metal-chelating properties that can mitigate oxidative stress by binding metal ions that catalyze the formation of free radicals.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related chalcone compounds. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityKey Findings
Umesha et al., 2009 AntioxidantExhibited significant ROS scavenging ability in vitro.
ResearchGate Study AntimicrobialShowed effectiveness against multiple bacterial strains with MIC values <50 µg/mL.
PMC Article Anti-inflammatoryReduced edema in animal models by inhibiting COX enzymes.

Properties

CAS No.

102468-57-5

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

[4-(3-phenylprop-2-enoyl)phenyl] benzoate

InChI

InChI=1S/C22H16O3/c23-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)25-22(24)19-9-5-2-6-10-19/h1-16H

InChI Key

QHVMGGGKTZLMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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